![molecular formula C20H12Cl5N5O B13056878 N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl groups and imino functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl intermediates, followed by the formation of the imino functionalities through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorophenyl oxides, while reduction could produce chlorophenyl amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide: shares structural similarities with other chlorophenyl and imino compounds, such as:
Uniqueness
The uniqueness of N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide lies in its specific arrangement of chlorophenyl and imino groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for targeted research and applications.
This detailed article provides a comprehensive overview of N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H12Cl5N5O |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
(2E)-N-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)diazenyl]-2-[(3,4-dichlorophenyl)hydrazinylidene]acetamide |
InChI |
InChI=1S/C20H12Cl5N5O/c21-11-1-3-12(4-2-11)26-20(31)19(29-27-13-5-7-15(22)17(24)9-13)30-28-14-6-8-16(23)18(25)10-14/h1-10,27H,(H,26,31)/b29-19+,30-28? |
Clé InChI |
AUDGLMMVURLJQL-CGGBVPTFSA-N |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)/C(=N\NC2=CC(=C(C=C2)Cl)Cl)/N=NC3=CC(=C(C=C3)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(=NNC2=CC(=C(C=C2)Cl)Cl)N=NC3=CC(=C(C=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


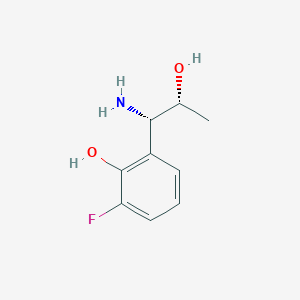
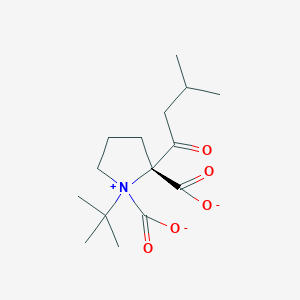
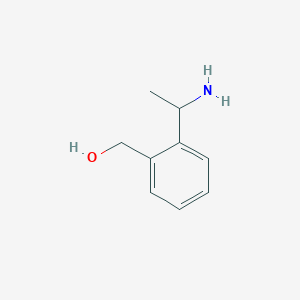
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
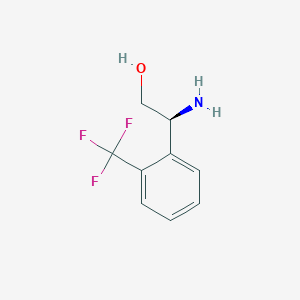
![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)


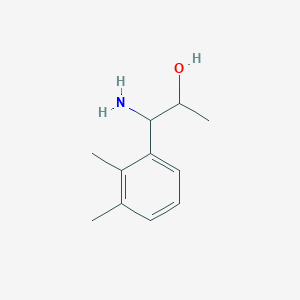
![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)

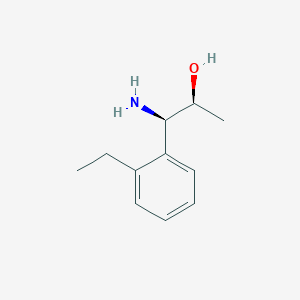
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)

